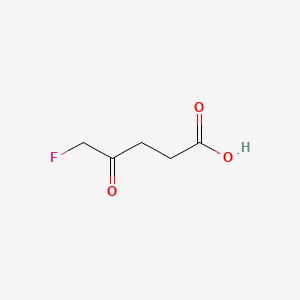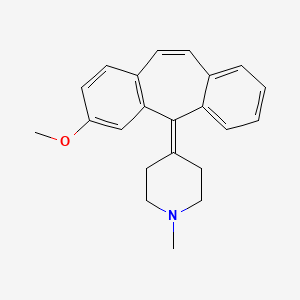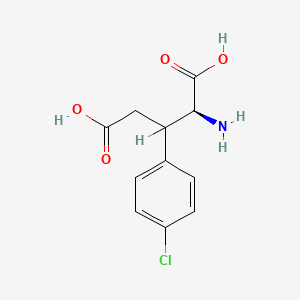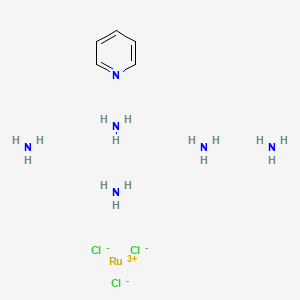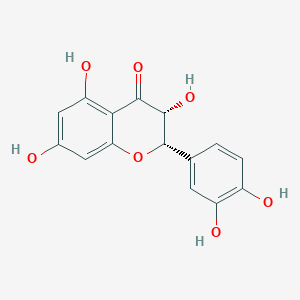
(+)-Epitaxifolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-epitaxifolin is a taxifolin that has (2S,3R)-configuration. It has a role as a metabolite. It is a conjugate acid of a (+)-epitaxifolin(1-). It is an enantiomer of a (-)-epitaxifolin.
Applications De Recherche Scientifique
Epilepsy Research and Biomarkers : In the field of epilepsy, research focuses on identifying biomarkers and developing treatments for epileptogenesis. The EPITARGET consortium, for instance, aims to harmonize data collection and analysis in preclinical epilepsy studies, which could be relevant for the application of compounds like (+)-Epitaxifolin (Lapinlampi et al., 2017).
Cancer Research : Epigenetics, which involves heritable changes in gene expression, is a significant focus in cancer research. Studies have shown the importance of understanding the epigenetic mechanisms in diseases like myelodysplastic syndromes (MDS) and their potential treatment implications, which could be relevant for the application of (+)-Epitaxifolin (Xu et al., 2011).
Prostate Cancer Therapy : There is ongoing research on epigenetic treatments for solid tumors, including prostate cancer, with studies exploring novel drug delivery systems and therapies that might be enhanced by compounds like (+)-Epitaxifolin (Naldi et al., 2014).
Osteoblast Function and Bone Health : In orthopedics and bone health, research on erythropoietin’s effects on osteoblast proliferation and function highlights the potential of certain compounds, possibly including (+)-Epitaxifolin, to influence bone regeneration and healing processes (Guo et al., 2014).
Epigenetic Drug Development : The development of epigenetic drugs, including their use as therapeutic agents in various cancers, is a significant area of research. This includes exploring the mechanisms and applications of different epigenetic modifications, which could potentially be affected by (+)-Epitaxifolin (Kelly et al., 2010).
Drug-Induced Cytotoxicity Studies : In pharmacology, understanding the cytotoxic effects of drugs is crucial. Research utilizing models like Drosophila offers insights into drug-induced cytotoxicity and teratogenesis, which could be relevant for assessing the safety profile of (+)-Epitaxifolin (Affleck & Walker, 2008).
Combination Therapy in Cancer : Studies on combination therapies in cancer, involving epigenetic drugs and other treatments, are crucial. This research can provide insights into how (+)-Epitaxifolin might be used in conjunction with other drugs to enhance treatment efficacy (Matei & Nephew, 2010).
Propriétés
Nom du produit |
(+)-Epitaxifolin |
|---|---|
Formule moléculaire |
C15H12O7 |
Poids moléculaire |
304.25 g/mol |
Nom IUPAC |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15-/m0/s1 |
Clé InChI |
CXQWRCVTCMQVQX-GJZGRUSLSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



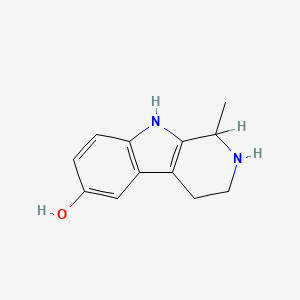
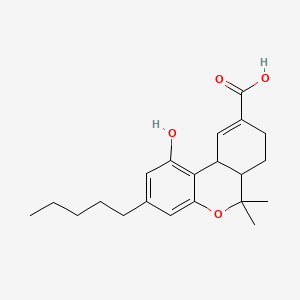
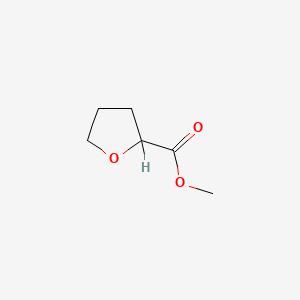
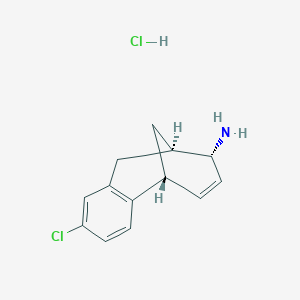
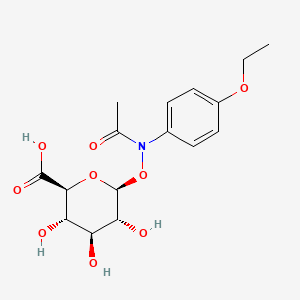
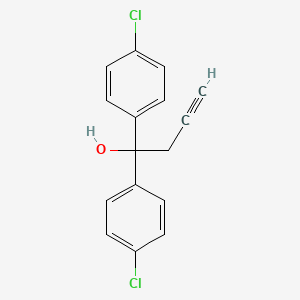
![(4R)-N-[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1197731.png)
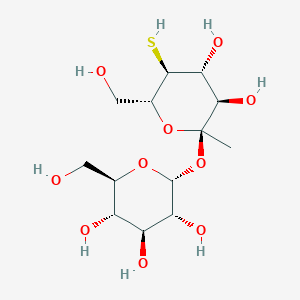
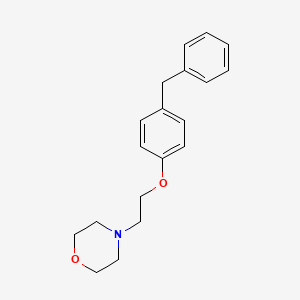
![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-EN-1-YL)oxiran-2-YL]-1-oxaspiro[2.5]octan-6-OL](/img/structure/B1197736.png)
